![molecular formula C24H24BNO B1611041 (R)-(+)-o-Tolyl-CBS-oxazaborolidine CAS No. 865812-10-8](/img/structure/B1611041.png)
(R)-(+)-o-Tolyl-CBS-oxazaborolidine
Overview
Description
(R)-(+)-o-Tolyl-CBS-oxazaborolidine, or (R)-CBS-oxazaborolidine, is a versatile organoboron reagent that has been used in the synthesis of a variety of organic compounds. It is commonly used in the synthesis of chiral alcohols and amines, as well as in the synthesis of polymers and polysaccharides. This reagent is also used to catalyze the asymmetric aldol reaction and has been used in the synthesis of a variety of natural products.
Scientific Research Applications
Enantioselective Reduction of Ketones
- Catalytic Applications : (R)-(+)-o-Tolyl-CBS-oxazaborolidine is widely used in the catalytic enantioselective reduction of ketones to chiral secondary alcohols. This process is highly stereoselective and efficient, making it a valuable tool in synthetic chemistry. For example, oxazaborolidine catalysts have been used in situ for the reduction of various ketones, including primary aliphatic ketones and α,β-enones, with high enantioselectivity and reproducibility (Kawanami & Yanagita, 2018).
Quantum Mechanical Studies
- Mechanistic Insights : Quantum mechanical studies have been conducted to understand the stereoselectivity of oxazaborolidine-catalyzed reactions. These studies, using methods like ab initio and DFT-B3LYP calculations, help elucidate the origins of stereoselectivity in reactions involving CBS catalysts (Alagona, Ghio, Persico, & Tomasi, 2003).
Synthesis of Chiral Secondary Alcohols
- Practical Synthesis Applications : This catalyst has been employed for the practical synthesis of chiral secondary alcohols. It is notable for its high enantioselectivity, ease of recoverability, and predictability of the absolute configuration of the products. For instance, the B-methylated oxazaborolidine catalyst shows improved practicality and can be stored and handled more easily than other catalysts in this category (Corey, Bakshi, Shibata, Chen, & Singh, 1987).
Asymmetric Reduction in Organic Synthesis
- Organic Synthesis Applications : The asymmetric oxazaborolidine-catalyzed reduction of prochiral ketones has been used extensively in the synthesis of various organic compounds, demonstrating its versatility in organic chemistry (Huertas, Corella, & Soderquist, 2003).
Efficient Synthesis of Optically Active Compounds
- Optical Activity : There have been efficient methods developed for synthesizing optically active compounds using CBS-oxazaborolidine-catalyzed borane reduction. This technique allows for the creation of compounds with very high enantiomeric excess, which is crucial in the production of certain pharmaceuticals and fine chemicals (Cho & Kim, 2001).
properties
IUPAC Name |
(3aR)-1-(2-methylphenyl)-3,3-diphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24BNO/c1-19-11-8-9-16-22(19)25-26-18-10-17-23(26)24(27-25,20-12-4-2-5-13-20)21-14-6-3-7-15-21/h2-9,11-16,23H,10,17-18H2,1H3/t23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMKFCAQQGBIPZ-HSZRJFAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(N2CCCC2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(N2CCC[C@@H]2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24BNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50467684 | |
Record name | (R)-(+)-o-Tolyl-CBS-oxazaborolidine solution | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50467684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
865812-10-8 | |
Record name | (R)-(+)-o-Tolyl-CBS-oxazaborolidine solution | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50467684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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